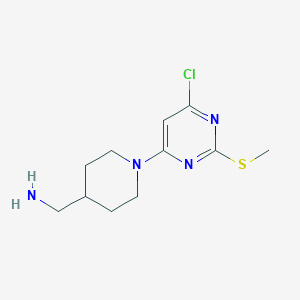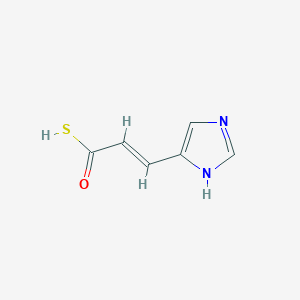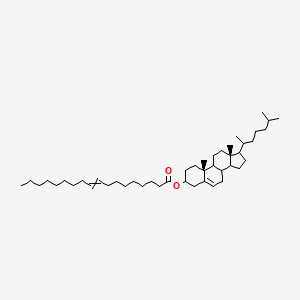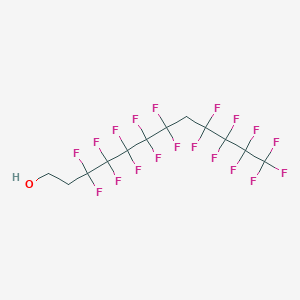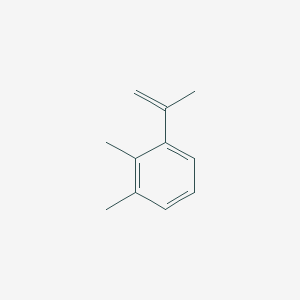
1-Isopropenyl-2,3-dimethyl-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropenyl-2,3-dimethyl-benzene, also known as p-cymene, is an organic compound with the molecular formula C₁₁H₁₄. It is a derivative of benzene, featuring an isopropenyl group and two methyl groups attached to the benzene ring. This compound is commonly found in essential oils of various plants and is known for its aromatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropenyl-2,3-dimethyl-benzene can be synthesized through several methods. One common approach involves the alkylation of toluene with propylene in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and selectivity .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the refining of crude oil and the processing of natural gas. The compound can also be extracted from essential oils of plants like cumin and thyme through steam distillation .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropenyl-2,3-dimethyl-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form p-cymene hydroperoxide, which can further decompose to yield p-cresol and acetone.
Reduction: Hydrogenation of this compound can produce p-menthane.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly employed.
Major Products Formed:
Oxidation: p-Cresol and acetone.
Reduction: p-Menthane.
Substitution: Nitro and sulfonic acid derivatives of this compound.
Scientific Research Applications
1-Isopropenyl-2,3-dimethyl-benzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing natural preservatives.
Medicine: Research is ongoing to explore its anti-inflammatory and antioxidant properties, which could have therapeutic applications.
Mechanism of Action
The mechanism by which 1-Isopropenyl-2,3-dimethyl-benzene exerts its effects involves interactions with cellular membranes and enzymes. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s antioxidant properties are linked to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
p-Cymene: A structural isomer with similar aromatic properties.
Limonene: Another terpene with a similar molecular structure but different functional groups.
α-Pinene: A bicyclic monoterpene with distinct chemical properties.
Uniqueness: 1-Isopropenyl-2,3-dimethyl-benzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its presence in essential oils and its diverse applications in various fields make it a compound of significant interest .
Properties
CAS No. |
91130-37-9 |
|---|---|
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
1,2-dimethyl-3-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C11H14/c1-8(2)11-7-5-6-9(3)10(11)4/h5-7H,1H2,2-4H3 |
InChI Key |
FKIJMTKJEMUCQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


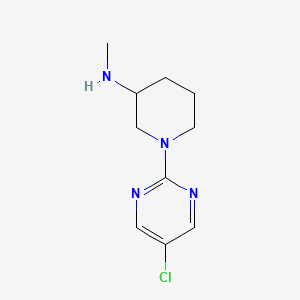
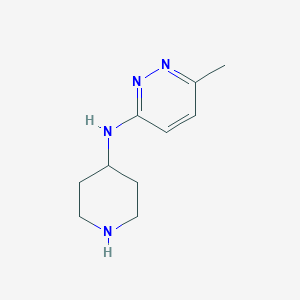
![4-[3-(4-carboxyphenyl)-5-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid](/img/structure/B12821323.png)

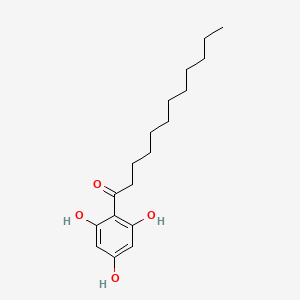
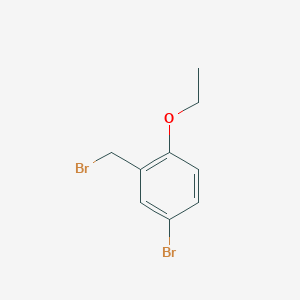
![9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12821350.png)

![sodium;[(3R,4S,5S,6R)-6-carboxy-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] sulfate](/img/structure/B12821362.png)

